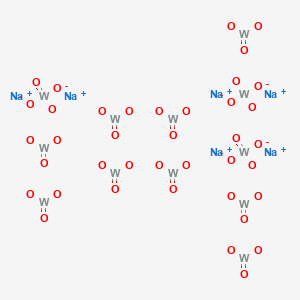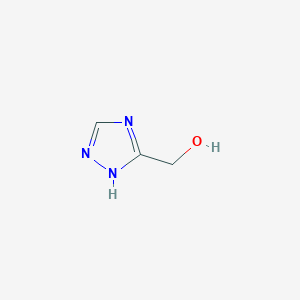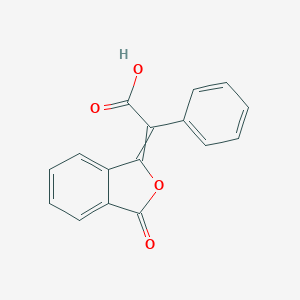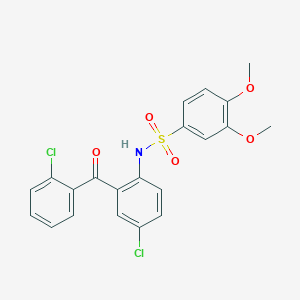
Hexasodium tungstate hydrate
Overview
Description
Hexasodium tungstate hydrate, also known as sodium polytungstate hydrate, is an inorganic compound with the chemical formula Na6[H2W12O40]. It is a white to slightly yellow-greenish solid or solution, depending on its state. This compound is known for its high density and is commonly used in various scientific and industrial applications.
Mechanism of Action
Result of Action
Hexasodium tungstate hydrate is known to have several effects. According to the European Chemicals Agency (ECHA), the compound is harmful if swallowed, causes serious eye damage, and is harmful to aquatic life with long-lasting effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound is non-toxic, odorless, non-flammable, reusable, non-photosensitive, and highly transparent . It’s also important to note that containers must be properly re-sealed after use .
Biochemical Analysis
Biochemical Properties
It is known that this compound is used in the preparation of aqueous heavy liquids, indicating its potential role in biochemical reactions .
Cellular Effects
It is known that the compound is harmful if swallowed and causes serious eye damage . It is also harmful to aquatic life with long-lasting effects .
Molecular Mechanism
It is known that the compound is used in the preparation of aqueous heavy liquids, suggesting that it may interact with biomolecules in a specific manner .
Temporal Effects in Laboratory Settings
It is known that the compound is non-toxic, odourless, non-flammable, reusable, non-photosensitive, and highly transparent .
Dosage Effects in Animal Models
It is known that the compound is harmful if swallowed .
Metabolic Pathways
It is known that the compound is used in the preparation of aqueous heavy liquids, suggesting that it may interact with enzymes or cofactors .
Transport and Distribution
It is known that the compound is water-soluble, suggesting that it may be transported and distributed within cells and tissues via aqueous solutions .
Subcellular Localization
It is known that the compound is water-soluble, suggesting that it may be localized in aqueous compartments within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexasodium tungstate hydrate can be synthesized by reacting sodium tungstate with tungstic acid under controlled conditions. The reaction typically involves dissolving sodium tungstate in water and then adding tungstic acid to the solution. The mixture is then heated and stirred to promote the formation of this compound. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the purity and yield of the product.
Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar methods. The process involves the use of high-purity raw materials and advanced equipment to maintain consistent quality. The compound is often produced in crystalline form and then dissolved in deionized water to create a solution with the desired density. The industrial production process also includes steps for purification and quality control to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: Hexasodium tungstate hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced by reducing agents, leading to the formation of lower oxidation state tungsten compounds.
Substitution: It can participate in substitution reactions where its sodium ions are replaced by other cations.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride.
Substitution: Various metal salts can be used to replace sodium ions.
Major Products Formed:
Oxidation: Higher oxidation state tungsten compounds.
Reduction: Lower oxidation state tungsten compounds.
Substitution: Metal tungstate compounds
Scientific Research Applications
Hexasodium tungstate hydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a heavy liquid for density separation and as a reagent in various chemical reactions.
Biology: Employed in density gradient centrifugation for the separation of biological molecules and cells.
Medicine: Investigated for its potential use in medical imaging and as a contrast agent.
Industry: Utilized in the production of catalysts, pigments, and other industrial chemicals
Comparison with Similar Compounds
Hexasodium tungstate hydrate is unique compared to other similar compounds due to its high density and specific chemical properties. Similar compounds include:
Sodium metatungstate: Similar in composition but differs in its hydration state and density.
Ammonium tungstate: Contains ammonium ions instead of sodium ions, leading to different chemical properties.
Potassium tungstate: Contains potassium ions, which affect its solubility and reactivity.
This compound stands out due to its high purity, stability, and versatility in various applications .
Properties
IUPAC Name |
hexasodium;dioxido(dioxo)tungsten;trioxotungsten | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6Na.39O.12W/q6*+1;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;6*-1;;;;;;;;;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCSOJKJFMWYCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][W](=O)(=O)[O-].[O-][W](=O)(=O)[O-].[O-][W](=O)(=O)[O-].O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Na6O39W12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2968.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12141-67-2 | |
| Record name | Sodium metatungstate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012141672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tungstate (W12(OH)2O386-), sodium (1:6) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexasodium tungstate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.205 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(3aR,4R,5R,6aS)-4-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B31306.png)













